molecular formula C15H14N4O3 B023524 4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic Acid CAS No. 137281-39-1

4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic Acid

Cat. No.: B023524
CAS No.: 137281-39-1
M. Wt: 298.3 g/mol
InChI Key: AIZPFZIKHIJCQX-UHFFFAOYSA-N
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Description

4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic Acid, also known as this compound, is a useful research compound. Its molecular formula is C15H14N4O3 and its molecular weight is 298.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

LC-MS/MS Study of Degradation Processes

A study focused on the degradation processes of nitisinone, a compound with a somewhat related structure due to the presence of a benzoic acid derivative. This research employed LC-MS/MS to investigate the stability and degradation products of nitisinone under various conditions, which is crucial for understanding the compound's behavior in different environments. It found that nitisinone stability increases with the pH of the solution, highlighting the significance of the chemical environment on the stability of such compounds (Barchańska et al., 2019).

Importance of Hybrid Catalysts in Synthesis

Another study discussed the synthetic pathways and importance of hybrid catalysts for developing pyranopyrimidine scaffolds, which are structurally complex and biologically significant compounds similar to the query compound. The use of diversified catalysts can lead to the development of lead molecules with potential medicinal applications, suggesting the role of synthetic chemistry in enhancing the bioavailability and efficacy of compounds (Parmar et al., 2023).

Functional Chemical Groups in CNS Drug Synthesis

Research on the synthesis of compounds with central nervous system (CNS) activity pointed out the significance of functional chemical groups, including those found in pyrimidine derivatives, highlighting their potential in developing novel CNS acting drugs. This suggests that compounds with specific structural features can be key to designing new therapeutics for treating CNS disorders (Saganuwan, 2017).

Analysis of Benzoic Acid in Various Species

A physiologically-based pharmacokinetic analysis of benzoic acid across different species, including rats, guinea pigs, and humans, was conducted to understand its metabolic and dosimetric variations. This study is relevant for assessing dietary exposures to benzoates, underlining the importance of understanding the pharmacokinetics of compounds like benzoic acid derivatives for safety and efficacy evaluation (Hoffman & Hanneman, 2017).

Mechanism of Action

Target of Action

Pemetrexed primarily targets enzymes involved in folate metabolism and DNA synthesis . These include thymidylate synthase (TS) , glycinamide ribonucleotide formyltransferase (GARFT) , and dihydrofolate reductase (DHFR) .

Mode of Action

Pemetrexed exerts its antineoplastic activity by inhibiting these enzymes, thereby disrupting folate-dependent metabolic processes essential for cell replication . This inhibition results in the disruption of purine and thymidine nucleotide synthesis, which are crucial for DNA replication and repair .

Biochemical Pathways

The inhibition of TS, GARFT, and DHFR disrupts the synthesis of thymidine and purine nucleotides, which are essential components of DNA. This disruption leads to the inhibition of DNA synthesis and cell replication, thereby exerting its cytotoxic effects .

Pharmacokinetics

The total systemic clearance of pemetrexed is approximately 91.8 mL/min in patients with normal renal function . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability are crucial for its therapeutic efficacy.

Result of Action

The result of pemetrexed’s action is the inhibition of cell replication, leading to cell death. This is particularly effective in rapidly dividing cells, such as cancer cells .

Action Environment

Environmental factors such as the patient’s renal function can influence the action, efficacy, and stability of pemetrexed. For instance, impaired renal function can reduce the clearance of pemetrexed, potentially leading to increased toxicity .

Safety and Hazards

The compound can cause skin irritation (H315) and serious eye irritation (H319) . Precautions should be taken while handling the compound, including washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin irritation occurs or eye irritation persists .

Properties

IUPAC Name

4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3/c16-15-18-12-11(13(20)19-15)10(7-17-12)6-3-8-1-4-9(5-2-8)14(21)22/h1-2,4-5,7H,3,6H2,(H,21,22)(H4,16,17,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIZPFZIKHIJCQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80430861
Record name 4-[2-(2-Amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137281-39-1
Record name 4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid
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Record name Pemetrexed acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[2-(2-Amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[2-(2-amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid
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Record name 1H-Pyrrolo [2,3D] Pyrimidine Benzoic
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Record name PEMETREXED ACID
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